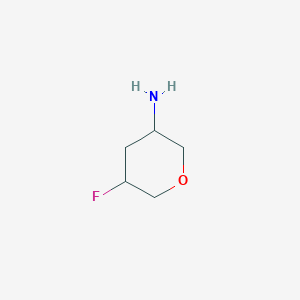

5-Fluorotetrahydro-2H-pyran-3-amine

Description

Significance of Saturated Nitrogen and Oxygen Heterocycles in Complex Molecule Synthesis

Saturated heterocycles, which are cyclic compounds containing atoms of at least two different elements within their rings, are fundamental building blocks in the synthesis of complex molecules. wikipedia.org These structures are prevalent in a vast array of biologically active compounds, including a majority of FDA-approved drugs. nih.govacs.org The inclusion of both nitrogen and oxygen within a saturated six-membered ring, as seen in the tetrahydropyran (B127337) amine core, offers several advantages.

Saturated rings are inherently more three-dimensional than their flat aromatic counterparts, which can lead to improved water solubility and a more "drug-like" profile. nih.gov This three-dimensionality allows for more precise spatial arrangement of functional groups, enabling stronger and more specific interactions with biological targets. nih.gov The presence of both a nitrogen atom (in the form of an amine) and an oxygen atom within the tetrahydropyran ring introduces sites for hydrogen bonding and other polar interactions, which are crucial for molecular recognition processes. youtube.com Furthermore, the synthesis of these heterocycles is often efficient due to the favorable thermodynamics of forming five- and six-membered rings. uniurb.it

Strategic Role of Fluorine Atom Incorporation in Tailoring Molecular Architectures

Key impacts of fluorination include:

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body. tandfonline.com

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to increased potency. tandfonline.com

Modified Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical factors for absorption, distribution, metabolism, and excretion (ADME) profiles. acs.orgnih.govresearchgate.net

Conformational Control: The electronegativity of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape. acs.org

The use of the fluorine isotope ¹⁸F is also a critical tool in positron emission tomography (PET) imaging, a non-invasive technique used in medical diagnostics and drug development. tandfonline.comnih.gov

Conceptual Framework of 5-Fluorotetrahydro-2H-pyran-3-amine within Fluorinated Heterocyclic Systems

This compound is a molecule that strategically combines the structural features of a saturated nitrogen and oxygen heterocycle with the modulating effects of a fluorine atom. This positions it as a valuable building block, or scaffold, for the construction of more complex molecules with potentially enhanced biological activity and optimized pharmaceutical properties.

The tetrahydropyran ring provides a robust, three-dimensional framework. The amine group at the 3-position and the oxygen heteroatom offer points for further chemical modification and interaction with biological targets. The fluorine atom at the 5-position is expected to influence the molecule's properties in the ways described above, such as increasing metabolic stability and modulating basicity of the nearby amine group.

The specific placement of the fluorine and amine groups on the tetrahydropyran ring creates distinct stereoisomers, each with a unique three-dimensional arrangement. This stereochemical diversity is a critical aspect of modern drug discovery, as different isomers can exhibit vastly different biological activities. The synthesis of specific stereoisomers of functionalized tetrahydropyrans is an active area of research. nih.gov

While detailed research findings specifically on this compound are not extensively available in public literature, its structural motifs are present in various patented compounds and are offered by chemical suppliers as a building block for discovery chemistry. sigmaaldrich.comsigmaaldrich.combldpharm.com This indicates its utility in the synthesis of novel chemical entities. The conceptual design of this molecule places it firmly within the modern paradigm of creating sp³-rich, fluorinated scaffolds for the development of the next generation of pharmaceuticals and agrochemicals. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10FNO |

|---|---|

Molecular Weight |

119.14 g/mol |

IUPAC Name |

5-fluorooxan-3-amine |

InChI |

InChI=1S/C5H10FNO/c6-4-1-5(7)3-8-2-4/h4-5H,1-3,7H2 |

InChI Key |

YJXMUHPIQWNBSX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCC1F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Fluorotetrahydro 2h Pyran 3 Amine and Analogous Structures

Strategies for Fluorinated Tetrahydropyran (B127337) Ring Construction

The formation of the tetrahydropyran (THP) ring, particularly with fluorine substitution, requires sophisticated chemical methodologies. These strategies often focus on controlling stereochemistry while installing the desired functional groups.

The Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol, is a powerful tool for constructing substituted tetrahydropyran rings. beilstein-journals.org The reaction proceeds through an oxocarbenium ion intermediate which is trapped by a nucleophile. beilstein-journals.orgorganic-chemistry.org Modifications of this reaction have been developed to introduce fluorine atoms and amino functionalities.

One key variant is the Prins-Ritter reaction, which traps the carbocation intermediate with a nitrile, followed by hydrolysis to yield a 4-amido-substituted tetrahydropyran. bohrium.comresearchgate.net This approach has been successfully applied to the synthesis of polyfluorinated derivatives under solvent-free conditions. bohrium.comresearchgate.net Another strategy involves Prins fluorination cyclizations, which directly incorporate fluorine to produce 4-fluoro-pyran and -piperidine heterocycles. bohrium.com Continuous-flow chemistry has also been utilized for oxa-Prins cyclizations to yield 4-fluorinated-2-substituted tetrahydropyran derivatives with good anti-selectivity. thieme-connect.com

The choice of catalyst is crucial for the efficiency and selectivity of the Prins cyclization. Lewis acids are commonly employed to facilitate the formation of the key oxocarbenium ion. beilstein-journals.org Phosphomolybdic acid has been shown to be an effective catalyst for the Prins cyclization in aqueous media, offering an environmentally friendly route to 4-hydroxytetrahydropyran derivatives, which can serve as precursors for fluorination. organic-chemistry.org

Table 1: Selected Prins Cyclization Methodologies for Tetrahydropyran Derivatives

| Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Prins-Ritter Cyclization | Homoallylic alcohol, aldehyde, nitrile | 4-Amido-tetrahydropyran | bohrium.comresearchgate.net |

| Prins Fluorination | Homoallylic alcohol, aldehyde, fluoride (B91410) source | 4-Fluoro-tetrahydropyran | bohrium.com |

| Continuous-Flow Oxa-Prins | Pyridine-carboxaldehydes, Lewis Acid | 4-Fluorinated-2-substituted tetrahydropyran | thieme-connect.com |

Visible-light photoredox catalysis has emerged as a mild and powerful method for constructing complex molecules. sci-hub.sersc.org This approach enables the generation of radical intermediates under gentle conditions, which can then participate in cyclization reactions to form heterocyclic structures. sci-hub.se Photoredox-catalyzed methods have been developed for the oxy- and amino-fluoroalkylative cyclization of alkenes, yielding fluoroalkylated 2,3-dihydrobenzofurans and indolines. sci-hub.se

The general mechanism involves the generation of a fluoroalkyl radical from a suitable precursor (e.g., perfluoroalkyl iodide) by a photocatalyst excited by visible light. sci-hub.se This radical then adds to an alkene, and the resulting radical intermediate undergoes cyclization. The process tolerates a wide range of functional groups and provides an efficient route to fluoroalkylated heterocycles. sci-hub.se While direct synthesis of the target molecule using this method is not explicitly detailed, the principles can be applied to the cyclization of appropriately designed unsaturated amine precursors to forge the fluorinated tetrahydropyran ring. For instance, a metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives has been achieved using an organic photocatalyst to generate a wide range of unnatural fluorinated amino acids. nih.gov

Oxidative cyclization provides another avenue for the synthesis of fluorinated heterocycles. These methods often involve the oxidation of a precursor molecule to generate a reactive intermediate that subsequently cyclizes. A notable strategy involves the oxidative ring cleavage of unsaturated cyclic compounds followed by a ring-closing step. For example, unsaturated bicyclic γ-lactams can undergo oxidative cleavage of the C=C bond to form a diformyl intermediate. This intermediate can then undergo double reductive amination with various fluoroalkylamines to construct fluorine-containing piperidine (B6355638) derivatives. researchgate.net This ring-opening/ring-closing protocol is a versatile method for creating diverse and structurally complex azaheterocycles. researchgate.netnih.gov

Hypervalent iodine reagents have also been utilized in oxidative fluorocyclization reactions. frontiersin.org Depending on the substrate (unsaturated carboxylic acid or alcohol), the mechanism can proceed via "cyclization first, fluorination later" or "fluorination first, cyclization later" pathways, allowing for selective formation of five- or six-membered fluorinated heterocycles. frontiersin.org This method offers a metal-free approach to access these valuable structures. frontiersin.org

Ring-expansion reactions offer a powerful method for synthesizing six-membered heterocycles from more readily available five-membered rings. This strategy has been successfully applied to the synthesis of optically active 3-substituted piperidines, which are structural analogs of the target tetrahydropyran. rsc.orgrsc.org

In a key example, 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine undergoes ring expansion upon reaction with various nucleophiles. rsc.orgrsc.org This method has been used to prepare 4-amino- and 4-fluoro-1,4,5-trideoxy-1,5-imino-D-ribitol, demonstrating the utility of this approach for introducing amine and fluorine substituents into a six-membered ring. rsc.org The protocol involves the initial formation of a five-membered pyrrolidine (B122466) ring, followed by the expansion to the piperidine scaffold, providing stereochemical control over the final product. researchgate.net

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to a wide variety of heterocyclic structures. nih.gov Several metal-catalyzed strategies are applicable to the formation of fluorinated tetrahydropyran and piperidine rings.

Palladium Catalysis : Palladium catalysts are widely used for C-H activation and cross-coupling reactions. A combination of Pd(II)/bis-sulfoxide C-H activation with a Lewis acid co-catalyst enables the synthesis of pyran motifs from a range of alcohols. organic-chemistry.org Furthermore, palladium-catalyzed nucleophilic fluorination of aryl and heteroaryl triflates provides a reliable method for introducing fluorine into heterocyclic systems. nih.gov

Gold Catalysis : Gold(I) catalysts have been shown to be effective in the intramolecular hydroalkoxylation of δ-hydroxy allenes, leading to the formation of tetrahydropyran rings in good yield. organic-chemistry.org

Copper Catalysis : Copper-catalyzed systems can mediate the intramolecular hydroalkoxylation of unactivated terminal alkenes, providing a route to both five- and six-membered cyclic ethers. organic-chemistry.org

These metal-catalyzed reactions offer diverse pathways to construct the core heterocyclic scaffold, which can then be further functionalized or built from already fluorinated precursors. nih.govresearchgate.net

Table 2: Overview of Metal-Catalyzed Heterocyclization Reactions

| Metal Catalyst | Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Palladium(II) | C-H Activation/Alkoxylation | Alcohols | Pyrans | organic-chemistry.org |

| Palladium(0) | Nucleophilic Fluorination | Heteroaryl Triflates | Fluoroheterocycles | nih.gov |

| Gold(I) | Intramolecular Hydroalkoxylation | δ-Hydroxy Allenes | Tetrahydropyrans | organic-chemistry.org |

Fluorination Strategies for Amine-Containing Heterocycles

The introduction of a fluorine atom onto a pre-formed amine-containing heterocycle is a common and powerful strategy. This late-stage fluorination approach allows for the diversification of complex molecules. The primary methods include nucleophilic, electrophilic, and deoxyfluorination reactions. numberanalytics.com

Nucleophilic Fluorination : This method involves the displacement of a leaving group (e.g., halide, triflate, or nitro group) by a nucleophilic fluoride source such as potassium fluoride (KF), cesium fluoride (CsF), or silver fluoride (AgF). numberanalytics.comacs.org The reaction conditions for these SNAr reactions can be tuned to be mild and tolerate a variety of functional groups, including protected amines and amides. acs.org

Electrophilic Fluorination : Reagents such as Selectfluor are used to deliver an electrophilic fluorine atom to an electron-rich center. This approach is effective for the fluorination of enolates, enamines, and other nucleophilic substrates. The photoredox-catalyzed synthesis of α-fluoro-α-amino acids utilizes this principle, where a radical intermediate is trapped by Selectfluor to install the fluorine atom. nih.gov

Deoxyfluorination : This strategy converts a hydroxyl group into a fluorine atom. Reagents like diethylaminosulfur trifluoride (DAST) are commonly used for this transformation. acs.org A hydroxyl-substituted aminotetrahydropyran would be an ideal precursor for this reaction to generate the target 5-fluorotetrahydro-2H-pyran-3-amine.

Dearomatization-Hydrogenation : A specialized strategy for creating fluorinated piperidines involves the rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors. This one-pot process allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.gov This highlights an effective method for creating saturated fluorinated N-heterocycles from aromatic starting materials. nih.gov

Nucleophilic Fluorination Techniques Utilizing Fluoride Sources

Nucleophilic fluorination, which employs a nucleophilic fluoride (F⁻) source, is a fundamental strategy for creating carbon-fluorine bonds. While hydrogen fluoride (HF) is the most atom-economical reagent, its gaseous state and toxicity necessitate its formulation into more manageable complexes. nih.gov

Amine-HF complexes like Olah's reagent (pyridine·9HF) and triethylamine (B128534) trishydrofluoride (Et₃N·3HF) are commonly used, but the basicity of the amine component can reduce the system's acidity and reactivity. nih.gov A superior alternative, DMPU/HF, leverages the higher hydrogen bond basicity of DMPU, enhancing performance in reactions requiring acidic conditions. nih.govnih.gov

One powerful application is the fluoro-Prins cyclization. In this reaction, an aldehyde is activated by the HF complex and reacts with a homoallylic alcohol to form an oxonium ion intermediate. This cyclizes into a carbocation, which is then quenched by the nucleophilic fluoride to yield the fluorinated tetrahydropyran. nih.gov The DMPU/HF system has been shown to provide higher yields and superior diastereoselectivity for the synthesis of 4-fluorotetrahydro-pyrans compared to traditional reagents. nih.gov

Another key method is the ring-opening of N-protected aziridines. The HF/DMPU reagent can efficiently convert aziridines into β-fluoroamines under mild conditions, with the fluoride attacking the most substituted or benzylic carbon of the ring. nih.govresearchgate.net

| Reagent/System | Key Features | Typical Application | Ref. |

| DMPU/HF | High acidity and reactivity; improved yields and diastereoselectivity compared to other HF complexes. | Fluoro-Prins cyclization of homoallylic alcohols to form 4-fluorotetrahydropyrans. | nih.gov |

| Et₃N·3HF | Commonly used liquid fluoride source; also acts as an acid source in certain catalytic cycles. | Copper-catalyzed aminofluorination of alkenes. | nih.govduke.edu |

| Olah's Reagent | Traditional pyridine-HF complex. | General nucleophilic fluorination. | nih.gov |

| Benzoyl Fluoride | Stable, organic-soluble latent fluoride source, activated by a Lewis base catalyst. | Catalytic enantioselective fluorination of epoxides. | acs.orgucla.edu |

Electrophilic Fluorination Methodologies with N-F Reagents

Electrophilic fluorination provides an alternative pathway using reagents that deliver an electrophilic fluorine equivalent ("F⁺"). wikipedia.org These methods are particularly useful for reacting with carbon-centered nucleophiles and electron-rich substrates. wikipedia.orgacsgcipr.org The most stable, safe, and economical electrophilic fluorinating agents are those containing a nitrogen-fluorine (N-F) bond. wikipedia.orgorganicreactions.org

These N-F reagents are categorized as neutral or cationic. To enhance their fluorinating power, electron-withdrawing groups are attached to the nitrogen atom, decreasing the electron density on fluorine. wikipedia.org While N-fluorosulfonamides are relatively mild, reagents like N-fluorobenzenesulfonimide (NFSI) and cationic quaternary ammonium (B1175870) salts such as Selectfluor® are highly effective and widely used. wikipedia.orgacsgcipr.org The reactivity of these agents can be systematically evaluated and compared, allowing for rational selection in synthesis design. acs.org

The precise mechanism remains a topic of discussion, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the substrates and conditions. wikipedia.orgacs.org These reagents can fluorinate a wide variety of substrates, including ketones, enamines, and aromatic systems. acsgcipr.orgacs.org

| Reagent | Type | Common Abbreviation | Key Characteristics | Ref. |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Cationic | Selectfluor® | Powerful, versatile, and commercially available electrophilic fluorinating agent. | acsgcipr.org |

| N-Fluorobenzenesulfonimide | Neutral | NFSI | Effective and commonly used for fluorinating a range of nucleophiles. | wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | Neutral | NFOBS | A well-established N-F reagent. | wikipedia.org |

| N-Fluoropyridinium salts | Cationic | - | Cationic nature enhances fluorinating power; reactivity can be tuned by the counteranion. | wikipedia.org |

Deconstructive Fluorination of Cyclic Amines via Carbon-Carbon Cleavage

A novel and powerful strategy for generating functionalized acyclic amines is the deconstructive fluorination of unstrained cyclic amines. nih.govescholarship.orgnih.gov This method involves the cleavage of a stable C(sp³)–C(sp³) bond within a saturated nitrogen heterocycle, such as a piperidine or pyrrolidine, followed by C(sp³)–F bond formation. nih.gov

The process is typically mediated by a silver salt in the presence of an electrophilic fluorine source like Selectfluor. The strategy unfolds in two main stages: nih.gov

Oxidation: The saturated cyclic amine is first oxidized to an iminium ion. This intermediate is then trapped by water to form a hemiaminal.

Ring-Opening Fluorination: The hemiaminal engages with the silver salt, leading to a homolytic ring-opening that generates a primary radical. A subsequent fluorine atom transfer from the electrophilic source delivers the desired acyclic fluorinated amine. nih.gov

This silver-mediated ring-opening fluorination establishes cyclic amines as valuable synthons for amino alkyl radicals and provides a unique synthetic route to valuable fluorinated building blocks that would be difficult to access through conventional methods. nih.govnih.govprinceton.edu The reaction tolerates various substitution patterns on the piperidine ring, yielding the corresponding acyclic fluorinated amines in moderate to good yields. nih.gov

Copper-Catalyzed Three-Component Aminofluorination of Unsaturated Precursors

The direct 1,2-aminofluorination of alkenes represents an ideal, one-step approach to synthesizing β-fluoroalkylamines from simple starting materials. nih.govduke.edu A significant challenge has been the inherent incompatibility between electron-rich alkylamines and electrophilic fluoride sources. duke.edu

Recent advancements have overcome this through copper-catalyzed three-component reactions. nih.govnih.gov An innovative strategy involves the use of O-benzoylhydroxylamines as precursors for alkylamines, combined with an unactivated alkene and a nucleophilic fluoride source like Et₃N·3HF. nih.gov The reaction is catalyzed by a copper(II) salt and exhibits high regioselectivity and functional group tolerance. nih.govresearchgate.net

Mechanistic studies suggest the reaction proceeds through the following key steps: nih.gov

Copper-catalyzed cleavage of the N–O bond in the hydroxylamine (B1172632) derivative generates a protonated aminyl radical cation.

This electrophilic aminyl radical adds to the alkene, forming a carbon-centered radical intermediate.

The intermediate is trapped by the fluoride source to forge the C–F bond and yield the final β-fluoroalkylamine product.

This methodology provides a practical and direct entry to a broad spectrum of β-fluorinated electron-rich alkylamines from readily available alkenes and 1,3-dienes. nih.govduke.edu

| Component 1 (Alkene) | Component 2 (Amine Source) | Component 3 (Fluoride Source) | Catalyst System | Product Type | Ref. |

| Unactivated Alkenes | N-Bromodialkylamines | Nucleophilic Fluoride | Copper(I)/Bidentate Auxiliary | β-Fluoroalkylamines | nih.govresearchgate.net |

| Alkenes & 1,3-Dienes | O-Benzoylhydroxylamines | Et₃N·3HF | Copper(II) hexafluoroacetylacetonate | β-Fluoroalkylamines | nih.gov |

Monofluoromethylation Approaches for N-Heterocyclic Substrates

The monofluoromethyl (CH₂F) group is a valuable bioisostere for common chemical moieties such as methyl, hydroxyl, and amino groups. nih.govmdpi.com Its incorporation into N-heterocycles can significantly enhance biological activity and pharmacokinetic properties. nih.govmdpi.com Methodologies for introducing the CH₂F group into N-heterocyclic substrates generally follow two main strategies. nih.govmdpi.comresearchgate.net

Direct Monofluoromethylation: This approach involves the direct functionalization of a pre-existing heterocycle using a simple CH₂F source. nih.gov Fluoroiodomethane (ICH₂F) is a valuable and commercially available electrophilic source for transferring the CH₂F unit to heteroatom-centered nucleophiles (N, O, S, P) under mild basic conditions. acs.org This method has been successfully applied to a range of medicinally important heterocycles, including imidazoles, piperidines, and purine (B94841) bases like theophylline. nih.govacs.org

Assembly from CH₂F-Containing Substrates: This strategy involves building the heterocyclic ring system from a precursor that already contains the monofluoromethyl group. nih.govresearchgate.net This allows for the construction of complex fluorinated structures that may not be accessible through direct fluorination.

The choice of strategy depends on the target molecule and the availability of starting materials. Direct monofluoromethylation is often more step-economical, while the assembly approach provides greater structural flexibility. nih.govrsc.org

Modular Synthesis of Cyclic β-Fluorinated Amines as Building Blocks

Modular synthesis offers a flexible and powerful approach to constructing complex molecules by combining simpler, interchangeable building blocks. This strategy is particularly valuable for creating libraries of compounds for drug discovery. chemrxiv.orgenamine.net For cyclic β-fluorinated amines, a key challenge has been to develop modular routes that avoid harsh reagents and lengthy synthetic sequences. chemrxiv.orgenamine.netchemrxiv.org

A recently developed modular, two-step synthesis addresses this challenge effectively. enamine.netchemrxiv.orgrsc.org The process begins with a modular three-component coupling of an amine, an aldehyde, and a carboxylic acid to generate a bromodifluoroethylamine precursor. chemrxiv.org This intermediate then undergoes a photoredox-catalyzed cyclization and hydrogen atom transfer reaction. chemrxiv.orgrsc.orgscilit.com This key cyclization step forges the heterocyclic ring, providing access to a variety of functionalized, cyclic β-fluoroalkyl amines. chemrxiv.orgrsc.org

This approach is highly advantageous because it allows for variation in all three initial components, enabling the rapid generation of diverse structures. The use of photoredox catalysis also allows the reaction to proceed under mild conditions, circumventing the need for redox-sensitive protecting groups on the amine. chemrxiv.org

Synthetic Challenges in Accessing Functionalized Cyclic Fluorinated Amines

Despite significant progress, the synthesis of functionalized cyclic fluorinated amines like this compound remains challenging. Several key hurdles must be overcome in the design and execution of synthetic routes.

Hazardous Reagents: Traditional methods often rely on hazardous deoxofluorinating reagents such as diethylaminosulfur trifluoride (DAST), which require careful handling and specialized equipment. chemrxiv.orgenamine.netchemrxiv.org

Lengthy Synthetic Routes: Many established syntheses are multi-step, linear sequences that are inefficient and generate significant waste, making them unsuitable for large-scale production or library synthesis. chemrxiv.orgenamine.net

Cleavage of Unstrained Bonds: Methods like deconstructive fluorination rely on the cleavage of highly stable and generally unreactive C(sp³)–C(sp³) single bonds, which can be difficult to achieve selectively and efficiently. researchgate.net

Inaccessible Intermediates: The synthesis of certain target molecules can be hampered by the instability or inaccessibility of key intermediates, such as fluorinated imines, which are otherwise valuable synthons for producing functionalized amines. rsc.org

Control of Physicochemical Properties: The introduction of fluorine dramatically lowers the basicity (pKa) of the amine functionality. enamine.net While often a desired outcome for modulating biological activity, this significant electronic effect must be carefully considered during the design of synthetic targets and can complicate purification processes.

Addressing these challenges through the development of modular, catalytic, and more efficient methodologies is a continuing focus of research in synthetic organic chemistry. princeton.edursc.orgscilit.com

Chemical Reactivity and Transformative Chemistry of 5 Fluorotetrahydro 2h Pyran 3 Amine Analogues

Reactions Involving the Primary Amine Functionality

The primary amine group on the tetrahydropyran (B127337) ring is a versatile nucleophilic handle that readily participates in a wide array of chemical transformations. Its reactivity is fundamental to incorporating the fluorinated THP motif into larger, more complex molecular architectures.

Key reactions involving the primary amine include acylation, sulfonylation, alkylation, and reductive amination. Acylation, the reaction with acyl chlorides or carboxylic acids, is one of the most important transformations, leading to the formation of stable amide bonds. britannica.com This reaction is crucial for peptide synthesis and for protecting the amine group during subsequent synthetic steps. fiveable.me The amine can be reacted with an acyl chloride or anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. fiveable.me

Sulfonylation is another common transformation, where the amine reacts with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to form a sulfonamide. msu.edu This reaction can be used to distinguish between primary, secondary, and tertiary amines. msu.edu

Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can be difficult to control, often leading to polyalkylation, where secondary, tertiary, and even quaternary ammonium (B1175870) salts are formed as byproducts. msu.edumnstate.edu To achieve selective mono-alkylation, reductive amination is a more controlled and widely used method. This two-step process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, which is then reduced in situ using a mild reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the secondary or tertiary amine. fiveable.memnstate.edu

| Reaction Type | Reagent(s) | Product Functional Group | Significance | Reference(s) |

| Acylation | Acyl Chloride, Carboxylic Acid + Coupling Agent | Amide | Protection, Peptide Synthesis, Linkage | fiveable.me, britannica.com |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Creation of stable linkages | msu.edu |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Salt | C-N bond formation (can be hard to control) | mnstate.edu, msu.edu |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Controlled C-N bond formation | mnstate.edu, fiveable.me |

| Reaction with Nitrous Acid | Nitrous Acid (HNO₂) | Diazonium Salt (unstable for aliphatic amines) | Can be used to distinguish amine classes | fiveable.me, britannica.com |

| Isocyanate Formation | Phosgene (COCl₂) | Isocyanate | Intermediate for ureas and carbamates | britannica.com |

Transformations within the Fluorinated Tetrahydropyran Ring System

The tetrahydropyran ring itself is a robust heterocycle, but it can be strategically modified to introduce additional functionality or to alter the core scaffold. The presence of a fluorine atom can influence the ring's conformation and electronic properties, potentially affecting the regioselectivity of certain reactions.

Modern synthetic methods offer several pathways for transforming the THP ring. Metal-catalyzed reactions are particularly powerful. For instance, a palladium-catalyzed oxidative Heck redox-relay strategy has been demonstrated for the synthesis of functionalized 2,6-trans-tetrahydropyrans from a dihydropyranyl alcohol precursor. acs.org Such strategies could be adapted to analogues of 5-fluorotetrahydro-2H-pyran-3-amine to introduce substituents at various positions on the ring.

Intramolecular cyclization reactions are a cornerstone of THP synthesis and modification. rsc.org The intramolecular oxa-Michael reaction, which involves the 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system, is a well-established method for forming the THP ring. nih.govwhiterose.ac.uk Depending on the reaction conditions (kinetic vs. thermodynamic control), different stereoisomers (e.g., 2,6-cis or 2,6-trans) can be selectively obtained. nih.gov While typically used for synthesis, the principles of these reactions can inform strategies for ring modification.

Furthermore, more complex skeletal transformations, such as ring expansion, have been shown to be feasible in related fluorinated cyclic systems. For example, a difluorinative ring expansion of fluorinated methyleneindanes has been used to generate trifluorinated tetralins, demonstrating that fluorinated carbocycles can undergo significant structural reorganization under specific catalytic conditions. nih.gov

| Transformation Strategy | Key Method | Description | Potential Outcome | Reference(s) |

| C-C Bond Formation | Palladium-Catalyzed Heck Redox-Relay | Stereoselective introduction of aryl or vinyl groups onto the THP ring from an unsaturated precursor. | Functionalized 2,6-trans-tetrahydropyrans. | acs.org |

| Ring Formation/Modification | Intramolecular Oxa-Michael Addition | Cyclization of a ζ-hydroxy α,β-unsaturated ester or similar substrate to form the THP ring. | Stereocontrolled synthesis of substituted THPs. | nih.gov, whiterose.ac.uk |

| C-C Bond Formation | Metal-Catalyzed Cross-Coupling | Iron- or cobalt-catalyzed reactions can couple alkyl halides with Grignard reagents to add substituents. | Introduction of sp² and sp³ hybridized carbon groups. | syr.edu |

| Skeletal Reorganization | Catalytic Ring Expansion | Iodine-catalyzed difluorinative ring expansion has been shown in related fluorinated systems. | Access to novel, larger ring systems. | nih.gov |

| Cyclization | Prins Cyclization | An acid-catalyzed cyclization involving an alkene and a carbonyl group to form a THP ring. | Formation of highly substituted tetrahydropyrans. | nih.gov |

Derivatization and Further Functionalization Strategies for Enhanced Complexity

The true synthetic power of this compound analogues is realized through multi-step sequences that combine reactions at the amine with transformations on the ring. This allows for the generation of highly complex and diverse chemical libraries from a common starting scaffold.

A typical strategy involves first protecting the primary amine via acylation (e.g., forming a Boc-protected amine or a simple amide). fiveable.me With the nucleophilic amine masked, subsequent reactions can be directed toward the THP ring. For example, if the ring contains a suitable leaving group or unsaturated bond, metal-catalyzed cross-coupling reactions can be employed to attach various aryl, heteroaryl, or alkyl fragments. acs.orgsyr.edu Iron-catalyzed reactions have shown promise for sp³-sp² couplings, while cobalt catalysts can be effective for sp³-sp³ couplings, albeit sometimes in lower yields. syr.edu

After modifying the ring, the protecting group on the amine can be removed to reveal the primary amine once again. This newly liberated amine can then undergo a second set of functionalization reactions, such as another acylation or reductive amination, to complete the synthesis of the target molecule. This sequential functionalization provides a powerful platform for creating molecules with precisely controlled three-dimensional structures and functionalities, which is of high interest for pharmaceutical discovery. wordpress.com The ability to build out from both the amine and the ring in a controlled manner is a key advantage of this chemical scaffold.

Stereochemical Considerations and Asymmetric Synthesis of 5 Fluorotetrahydro 2h Pyran 3 Amine and Its Chiral Derivatives

Importance of Stereoselectivity in Fluorinated Heterocyclic Compound Synthesis

The spatial arrangement of atoms, or stereochemistry, is a critical factor in the function of bioactive molecules. For fluorinated heterocyclic compounds like 5-Fluorotetrahydro-2H-pyran-3-amine, stereoselectivity in synthesis is not merely an academic challenge but a fundamental requirement for developing effective and safe therapeutic agents.

The introduction of a fluorine atom can significantly alter a molecule's physical and chemical properties, including its basicity, lipophilicity, and conformational preferences. figshare.com When fluorine is incorporated into a chiral molecule, these effects become intertwined with its three-dimensional structure. The specific orientation of the C-F bond can influence how the molecule interacts with its biological target, such as an enzyme or receptor. Different stereoisomers (enantiomers or diastereomers) will present different pharmacophores to the binding site, leading to variations in potency, selectivity, and metabolic fate.

The synthesis of enantiomerically pure chiral fluorinated amines is recognized as a significant, yet challenging, endeavor in the pharmaceutical industry. nih.gov The ability to selectively synthesize a single stereoisomer of a drug candidate avoids the complications of isomeric mixtures, where one isomer might be active while another could be inactive or even toxic. Therefore, developing synthetic methods that provide absolute control over the stereochemistry of fluorinated heterocycles is a key focus of modern organic and medicinal chemistry. researchgate.netnih.gov

Diastereoselective Synthesis Approaches for Fluorinated Tetrahydropyrans

The synthesis of the this compound scaffold requires the controlled installation of two stereocenters, at C3 (bearing the amine) and C5 (bearing the fluorine). Diastereoselective synthesis aims to control the relative stereochemistry between these two centers.

One powerful strategy involves the diastereoselective fluorination of a pre-existing chiral substrate. For instance, organocatalytic electrophilic fluorination of a chiral β-oxygenated aldehyde can proceed with high diastereoselectivity, providing a route to fluorinated building blocks. researchgate.net This approach leverages the existing stereocenter to direct the incoming fluorine atom to a specific face of the molecule.

Another approach is the cyclization of a fluorinated acyclic precursor . Domino reactions, which form multiple bonds in a single pot operation, are particularly efficient for constructing highly substituted tetrahydropyran (B127337) rings. wordpress.com For example, a sequence involving a Michael addition followed by an intramolecular aldol-type cyclization can generate multiple stereocenters with good to excellent diastereoselectivity. wordpress.com By using a fluorinated starting material in such a sequence, a fluorinated tetrahydropyran can be assembled with control over the relative configuration of its substituents.

Recent advances have also demonstrated the stereoselective functionalization of C-H bonds on a tetrahydropyran ring. A palladium(II)-catalyzed γ-methylene C-H arylation of an aminotetrahydropyran has been shown to be stereoselective. figshare.comnih.gov This could be followed by a subsequent diastereoselective functionalization at the α-position to the amine, providing a pathway to di-substituted aminotetrahydropyrans. figshare.comnih.gov Adapting such a strategy to include a fluorination step could provide a novel route to the target molecule.

A key challenge in these syntheses is often the predictable control of the newly formed stereocenters. The outcome can be influenced by the choice of catalyst, reagents, and reaction conditions.

Table 1: Selected Diastereoselective Synthesis Approaches for Substituted Tetrahydropyrans

| Method | Key Transformation | Stereocontrol Element | Potential for Fluorination |

| Organocatalytic Fluorination | Electrophilic fluorination of a chiral aldehyde | Existing stereocenter directs fluorination | Direct incorporation of fluorine |

| Domino Cycloaddition | Michael addition / Intramolecular aldol (B89426) cyclization | Catalyst and substrate control | Use of fluorinated precursors |

| C-H Functionalization | Pd(II)-catalyzed γ-C-H arylation | Chiral ligand or substrate control | Post-cyclization fluorination or use of fluorinated substrates |

Enantioselective Catalytic Methods for Chiral Fluorinated Amines

Achieving enantioselectivity—the preferential formation of one of two enantiomers—is crucial for producing single-isomer drug candidates. This is typically accomplished using chiral catalysts or chiral auxiliaries.

Metal-catalyzed asymmetric fluorination represents a foundational approach. Chiral palladium complexes, for example, have been used for the enantioselective fluorination of β-ketoesters and α-cyano esters with high enantiomeric excesses (ee). nih.gov These methods utilize chiral ligands to create a chiral environment around the metal center, which then directs the fluorinating agent (such as NFSI) to one face of the substrate.

Organocatalysis , which uses small chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. Chiral secondary amines, such as those derived from proline, can catalyze the α-fluorination of aldehydes and ketones. nih.gov More advanced methods, like chiral anion phase-transfer catalysis , have been employed for the enantioselective fluorination of alkenes to generate β-amino allylic fluorides, which are precursors to chiral fluorinated amines. researchgate.net

For the synthesis of the amine stereocenter, asymmetric hydrogenation is a highly effective technique. A manganese-catalyzed hydrogenation of fluorinated imines using a chiral ferrocenyl P,N,N ligand has been shown to produce a wide range of optically active fluorinated amines with up to 98% ee. nih.gov Similarly, the asymmetric aza-Henry reaction , which forms a C-C bond between an imine and a nitroalkane, can be catalyzed by chiral ammonium (B1175870) salts to produce α-trifluoromethyl β-nitroamines with good enantioselectivity. researchgate.net These nitroamines can then be reduced to the corresponding chiral diamines.

Table 2: Enantioselective Catalytic Methods for Fluorinated Building Blocks

| Method | Target Bond/Center | Catalyst Type | Example Substrate |

| Metal-Catalyzed Fluorination | C-F | Chiral Palladium Complex | β-ketoesters, α-cyano esters |

| Chiral Anion Phase-Transfer | C-F | Chiral Phosphate Anion | Allylic amides (Alkenes) |

| Asymmetric Hydrogenation | C-N | Chiral Manganese Complex | Fluorinated Imines |

| Asymmetric aza-Henry Reaction | C-C (leading to C-N) | Chiral Quaternary Ammonium Salt | N-Boc trifluoromethyl ketimines |

Conformational Analysis of Fluorinated Tetrahydropyran Ring Systems

The substitution of a hydrogen atom with fluorine can dramatically influence the conformational preferences of a cyclic system like tetrahydropyran. nih.gov The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. However, the introduction of a highly electronegative fluorine atom brings stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions, into play. nih.gov

These interactions can lead to conformational preferences that defy simple steric arguments. For example, a fluorine atom might favor an axial position over a sterically less hindered equatorial position due to stabilizing gauche effects or hyperconjugative interactions between the C-F bond and anti-periplanar C-H or C-C bonds. This phenomenon, known as the fluorine gauche effect, is well-documented in various fluorinated cyclic systems.

In the case of this compound, the conformational equilibrium will be complex, influenced by:

The preference of the fluorine atom at C5.

The preference of the amino group at C3.

The potential for intramolecular hydrogen bonding between the amine and the ring oxygen or the fluorine atom.

The relative stereochemistry (cis/trans) between the fluorine and amine substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, is an exceptionally powerful tool for studying the conformation of fluorinated molecules. nih.govscholaris.ca The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, which changes significantly with the ring's conformation. nih.govnih.gov By measuring coupling constants (e.g., ³JHH, ³JHF) and observing chemical shifts at different temperatures, the populations of different chair and twist-boat conformers can be determined. Detailed analysis of 1,3-difluorinated alkane systems has shown that the 1,3-difluoro motif strongly influences chain conformation, an effect that is magnified upon chain extension and is dependent on solvent polarity. nih.govnih.gov These findings provide a basis for understanding the conformational behavior of the -CHF-CH₂-CH(NH₂)- fragment within the tetrahydropyran ring.

Computational methods, such as Density Functional Theory (DFT), are also used to calculate the relative energies of different conformers, providing insights that complement experimental NMR data. nih.gov Understanding these conformational preferences is vital, as the three-dimensional shape of the molecule is what ultimately determines its biological activity.

Strategic Utility in Advanced Organic Synthesis

5-Fluorotetrahydro-2H-pyran-3-amine as a Chiral Building Block and Scaffold

The presence of multiple stereocenters in this compound makes it an exceptionally valuable chiral building block for asymmetric synthesis. The rigid tetrahydropyran (B127337) ring system pre-organizes the substituents in a defined spatial arrangement, which can be crucial for achieving high levels of stereoselectivity in subsequent reactions. The development of stereoselective syntheses for substituted 3-amino tetrahydropyran-2-ones, which are closely related precursors, highlights the feasibility of accessing enantiomerically pure forms of such scaffolds. nih.gov These methods often employ organocatalysis to construct the chiral core with excellent enantioselectivities (up to 99% ee). nih.gov

The strategic placement of the fluorine atom at the C5-position significantly influences the chemical reactivity and conformational preference of the ring. This fluorination can modulate the pKa of the neighboring amino group and influence the outcome of stereoselective transformations at other positions on the scaffold. The ability to prepare such chiral building blocks on a large scale is critical for their application in drug discovery and development. acs.org For instance, the synthesis of trisubstituted chiral piperidines, another important heterocyclic scaffold, has been achieved through scalable, chiral-pool strategies, demonstrating a viable pathway for producing complex building blocks in significant quantities. acs.org The principles derived from the synthesis of related chiral tetrahydropyrans and other heterocycles can be directly applied to the preparation and utilization of enantiopure this compound. chemrxiv.orgrsc.org

Integration of Fluorinated Tetrahydropyran Amines into Complex Molecular Architectures

The fluorinated tetrahydropyran amine motif is a privileged scaffold found in a variety of biologically active compounds. Its integration into more complex molecular architectures is a key strategy in the development of new therapeutic agents. The amino group serves as a versatile handle for the introduction of a wide array of substituents through well-established chemical transformations such as amide bond formation, reductive amination, and N-arylation reactions.

The synthesis of complex molecules often relies on the coupling of key fragments, and this compound can serve as a central component in such convergent synthetic strategies. For example, the synthesis of hexahydro organic-chemistry.orgbenzopyrano[3,4-c]pyrroles, which are precursors to serotonin (B10506) 5-HT2C receptor agonists, has been accomplished via intramolecular hetero-Diels-Alder reactions, showcasing how pyran-based scaffolds can be elaborated into intricate polycyclic systems. researchgate.net The presence of the fluorine atom in the tetrahydropyran ring can enhance the pharmacological profile of the final molecule, for instance, by improving its metabolic stability or binding affinity to the target protein. The development of methods for the late-stage functionalization of heterocyclic compounds further expands the possibilities for incorporating fluorinated tetrahydropyran amines into diverse molecular frameworks. nih.gov

Preparation of Functionalized Tetrahydropyran Scaffolds through Elaborative Reactions

The synthetic utility of this compound is greatly enhanced by the ability to perform elaborative reactions on the tetrahydropyran scaffold itself. These reactions allow for the introduction of additional functional groups and the modification of the core structure, leading to a diverse library of compounds for biological screening.

One common strategy involves the functionalization of the amino group. For instance, the synthesis of various fluorinated amines has been achieved through deoxyfluorination and related methods, providing access to a range of N-functionalized derivatives. nih.gov Furthermore, the tetrahydropyran ring can be modified through various C-H activation and functionalization strategies, although these can be challenging in such a saturated heterocyclic system. organic-chemistry.org

A more general approach involves the synthesis of the functionalized tetrahydropyran ring from acyclic precursors, which allows for the incorporation of desired functionality from the outset. For example, the Prins cyclization and other intramolecular hydroalkoxylation reactions are powerful methods for the construction of the tetrahydropyran ring system. organic-chemistry.org The synthesis of 4-amino-5-fluoropyrimidines from a β-fluoroenolate salt demonstrates how a fluorinated building block can be used to construct more complex heterocyclic systems under mild conditions. nih.gov This approach could be adapted for the synthesis of functionalized 5-fluorotetrahydropyran-3-amine derivatives. The reaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles also illustrates how pyran-based systems can be transformed into other heterocyclic structures. nih.gov

Below is a table summarizing some of the key reactions and synthetic strategies for the preparation and functionalization of tetrahydropyran scaffolds, which are applicable to the elaboration of this compound.

| Reaction Type | Description | Key Features | Relevant Precursors/Reagents |

| Organocatalyzed Cascade Process | Stereoselective synthesis of chiral substituted 3-amino tetrahydro-2H-pyran-2-ones. nih.gov | Excellent enantioselectivities (up to 99% ee). nih.gov | N-TFA-Gly-Bt, α,β-unsaturated aldehydes. nih.gov |

| Intramolecular Diels-Alder | Construction of polycyclic systems containing a tetrahydropyran ring. researchgate.net | Stereoselective formation of fused ring systems. | Tethered dienes and dienophiles. researchgate.net |

| C-H Fluorination/SNAr | Late-stage functionalization of heterocyclic rings. nih.gov | Site-selective introduction of fluorine followed by nucleophilic substitution. | Pyridines, diazines, fluorinating agents, various nucleophiles. nih.gov |

| Cyclocondensation | Synthesis of fluorinated pyrimidines from a fluorinated enolate. nih.gov | Mild reaction conditions, broad substrate scope. | Potassium 2-cyano-2-fluoroethenolate, amidine hydrochlorides. nih.gov |

| Ring-Expansion | Stereoselective synthesis of dihydropyrans from cyclopropanated furans. nih.gov | Metal-free conditions, access to highly functionalized heterocycles. | Monocyclopropanated furans, Brønsted acids. nih.gov |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. Specific multi-nuclear NMR experiments would be required to fully characterize 5-Fluorotetrahydro-2H-pyran-3-amine.

¹H NMR Spectroscopic Analysis

A proton (¹H) NMR spectrum would be critical for determining the number of unique proton environments, their connectivity through spin-spin coupling, and the relative stereochemistry of the substituents. The chemical shifts (δ) of the protons on the pyran ring would be influenced by the electronegativity of the adjacent oxygen and fluorine atoms, as well as the amine group. The proton at C-3, adjacent to the amine, and the proton at C-5, bearing the fluorine atom, would be of particular diagnostic importance. Coupling constants (J-values) between protons and between protons and the fluorine atom (J-H,F) would provide crucial information about the dihedral angles between them, aiding in the assignment of the chair conformation of the ring and the axial or equatorial positions of the substituents.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The number of signals would indicate the number of unique carbon atoms. The chemical shifts of the carbon atoms would be highly dependent on their local electronic environment. The carbon atom bonded to the fluorine (C-5) would exhibit a large C-F coupling constant, a key diagnostic feature. The carbons bonded to the oxygen (C-2 and C-6) and the nitrogen (C-3) would also show characteristic downfield shifts.

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that would provide direct information about the fluorine environment. A single signal would be expected for this compound. The chemical shift of this signal and its coupling to adjacent protons would definitively confirm the presence and location of the fluorine atom within the molecule.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the confirmation of the molecular formula, C₅H₁₀FNO. The fragmentation pattern observed in the mass spectrum would offer further structural clues. Characteristic fragmentation pathways for tetrahydropyran (B127337) rings would be expected, along with losses of small molecules such as HF or parts of the amine-containing side chain.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for assessing the purity of the compound and for separating potential stereoisomers. Given the presence of two stereocenters (at C-3 and C-5), this compound can exist as a mixture of diastereomers and enantiomers. Chiral chromatography would be necessary to separate and quantify these different stereoisomeric forms. The development of a robust chromatographic method would involve optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate resolution and sensitivity.

Theoretical and Computational Chemistry Studies of 5 Fluorotetrahydro 2h Pyran 3 Amine

Mechanistic Investigations of Fluorination and Cyclization Reactions

Computational chemistry is a powerful tool for elucidating the complex mechanisms of reactions involved in the synthesis of substituted tetrahydropyrans like 5-Fluorotetrahydro-2H-pyran-3-amine. The introduction of a fluorine atom and the formation of the heterocyclic ring are critical steps that are often governed by subtle energetic differences between competing pathways.

The synthesis of the tetrahydropyran (B127337) (THP) ring, for instance, can often proceed through mechanisms like an oxa-Michael reaction. Computational studies on analogous systems have shown that the stereochemical outcome of such cyclizations can be highly dependent on the reaction conditions. For example, in the formation of 4-hydroxy-2,6-substituted THP rings, computational and experimental work has revealed that TBAF-mediated conditions favor the formation of the trans-isomer via a boat-like transition state. Conversely, using trifluoroacetic acid (TFA) as a catalyst can lead to the cis-isomer through a chair-like transition state. These studies highlight the crucial role of hydrogen bonding and catalyst interaction in directing the stereoselectivity of the cyclization, insights that are directly applicable to understanding the formation of the this compound scaffold.

The fluorination step is another area where mechanistic investigations are critical. Depending on the precursor and the fluorinating agent, the reaction could proceed via an S(_N)2, S(_N)1, or electrophilic addition mechanism. Each of these pathways has a distinct transition state and energy profile that can be modeled computationally. By calculating the activation energies for these different routes, chemists can predict the most likely mechanism and identify conditions that would favor the desired regio- and stereoisomer. For example, the Prins cyclization, a common method for synthesizing THPs, involves the formation of an oxocarbenium ion intermediate which can be trapped intramolecularly. The stereochemical outcome is often rationalized by a chair-like transition state to yield the thermodynamically favored product.

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in analyzing the electronic properties of this compound. These calculations provide a detailed picture of electron distribution, orbital interactions, and the nature of chemical bonds within the molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. For this compound, the MEP would show a negative potential (red/yellow) around the fluorine, oxygen, and nitrogen atoms, indicating their roles as hydrogen bond acceptors. Regions of positive potential (blue) would be expected around the amine hydrogens, identifying them as hydrogen bond donors.

Table 1: Calculated Electronic Properties for a Model Fluorinated Tetrahydropyran (Note: These are representative values based on DFT calculations (B3LYP/6-31G(d)) of analogous structures and are intended for illustrative purposes.)

| Property | Value | Description |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influenced by the electronegative F, O, and N atoms. |

| HOMO Energy | ~ -6.5 eV | Energy of the Highest Occupied Molecular Orbital, often localized on the amine and oxygen atoms. |

| LUMO Energy | ~ +1.0 eV | Energy of the Lowest Unoccupied Molecular Orbital, associated with the σ* orbitals of C-F and C-O bonds. |

| NBO Charge on F | ~ -0.45 e | Reflects the high electronegativity of the fluorine atom, leading to a significant partial negative charge. |

| NBO Charge on N | ~ -0.80 e | Indicates the partial negative charge on the nitrogen atom of the amine group. |

Conformational Landscape Exploration via Molecular Modeling

The flexible six-membered ring of this compound can adopt several conformations, with the chair forms being the most stable. Molecular modeling techniques are essential for exploring this conformational landscape and determining the relative energies of different conformers.

The tetrahydropyran ring typically exists in two primary chair conformations. For a substituted THP like this one, the substituents (the fluorine atom and the amine group) can occupy either axial or equatorial positions. The relative stability of these conformations is determined by a balance of steric and electronic effects. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.

The preference for a substituent to occupy the equatorial position is quantified by its "A-value." For the amine group, the A-value is significant, suggesting a strong preference for the equatorial position. The fluorine atom, being smaller, has a less pronounced steric preference. However, electronic effects such as the anomeric effect can influence its positional preference.

Computational methods can systematically rotate the rotatable bonds (e.g., the C-N bond of the amine group) and calculate the energy at each step to identify the global energy minimum conformation. This analysis is crucial for understanding how the molecule will present itself in a biological context, for example, when interacting with a protein binding site.

Table 2: Relative Energies of Chair Conformations for 5-Substituted Tetrahydropyran-3-amine (Illustrative data based on general principles of conformational analysis.)

| Conformation (Fluorine, Amine) | Relative Energy (kcal/mol) | Key Interactions |

| Equatorial, Equatorial | 0.0 (Reference) | Most stable; minimizes steric hindrance. |

| Equatorial, Axial | ~1.5 - 2.5 | 1,3-diaxial interactions involving the amine group. |

| Axial, Equatorial | ~0.5 - 1.5 | Potential stabilizing gauche or anomeric effects involving fluorine, balanced by some steric strain. |

| Axial, Axial | > 4.0 | Highly unstable due to significant 1,3-diaxial repulsions from both substituents. |

Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimization

To optimize the synthesis of this compound, a detailed understanding of the reaction pathways and the structures of the transition states is invaluable. Transition state theory, combined with computational modeling, allows chemists to predict reaction rates and selectivities.

By calculating the Gibbs free energy of activation (ΔG‡) for competing reaction pathways, one can predict which product is kinetically favored. For example, in the key cyclization step, different diastereomeric products may be formed through different transition states (e.g., chair-like vs. boat-like). Modeling these transition states can reveal the specific non-covalent interactions (e.g., hydrogen bonds, steric clashes) that stabilize one over the other, thereby explaining the observed stereoselectivity.

This analysis can guide the choice of reagents, catalysts, and reaction conditions. If a model shows that a particular transition state is stabilized by a hydrogen bond from a specific solvent molecule, then using that solvent could enhance the reaction rate and yield. Similarly, if a pathway leading to an undesired byproduct has a high energy barrier, it confirms that this pathway is less likely to occur under the modeled conditions. This predictive power allows for a more rational approach to synthetic route design, reducing the need for extensive empirical screening of reaction conditions.

Emerging Trends and Future Research Directions for Fluorinated Cyclic Amines

Development of Novel and Sustainable Fluorination Reagents and Catalytic Systems

The development of new fluorination technologies is critical for advancing the accessibility and utility of fluorinated compounds. Traditional fluorinating agents are often hazardous, necessitating the creation of safer and more sustainable alternatives. numberanalytics.comcriver.com

Recent Advances in Fluorination Reagents:

Recent progress has focused on developing reagents that are easier to handle and more selective. numberanalytics.com For instance, the development of solid fluorinating reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) has provided safer alternatives to gaseous fluorine or highly corrosive hydrogen fluoride (B91410). chim.itnumberanalytics.com Hypervalent iodine reagents, such as a recently developed fluoroiodane reagent, have shown promise in the fluorocyclization of unsaturated systems to create fluorinated heterocycles under mild conditions. le.ac.uk

Sustainable Catalytic Systems:

The move towards sustainability is a major driver in this field. numberanalytics.comnottingham.ac.uk This includes the development of catalytic systems that can utilize benign fluoride sources like potassium fluoride (KF). criver.com Research has shown that transition metal fluoride complexes, when activated, can effectively fluorinate organic substrates. nottingham.ac.uk Furthermore, the use of hydrogen fluoride (HF) as a fluorinating agent in conjunction with catalytic systems is being explored to improve the efficiency and selectivity of nucleophilic aromatic substitution for producing fluorinated building blocks. anr.fr The goal is to create processes that are not only high-yielding but also have a reduced environmental impact. numberanalytics.com

Exploration of Chemoenzymatic and Biocatalytic Routes for Enantioselective Synthesis

The demand for enantiomerically pure fluorinated amines has spurred the exploration of biological and semi-biological synthetic methods. nih.govbohrium.comwiley.com These approaches offer unparalleled stereoselectivity under mild reaction conditions.

Biocatalytic Fluorination:

While naturally occurring fluorinase enzymes are rare, their discovery has opened the door to biocatalytic C-F bond formation. criver.comnumberanalytics.comnih.gov Directed evolution is a powerful technique being used to engineer these and other enzymes, such as non-haem iron enzymes, to perform enantioselective C(sp³)–H fluorination on a range of substrates. nih.govchemistryviews.org This approach has the potential to create highly efficient and selective biocatalysts for the synthesis of complex chiral fluorinated molecules. numberanalytics.comnumberanalytics.com

Chemoenzymatic Strategies:

Chemoenzymatic synthesis combines the best of both chemical and biological catalysis. This can involve the chemical synthesis of a fluorinated precursor which is then enzymatically transformed into the desired chiral product. nih.gov For instance, fluorinated monosaccharides can be chemically synthesized and then used in one-pot, multi-enzyme systems to produce complex fluorinated oligosaccharides. nih.gov Similarly, fluorinated polyketides have been synthesized by engineering polyketide synthase enzymes to accept fluorinated extender units. nih.gov For chiral amines, enzymatic deracemization of fluorinated precursors using hydrolases is a viable strategy to obtain enantiomerically pure compounds. mdpi.comresearchgate.netmdpi.com The use of transaminases in continuous flow systems is also a promising approach for the scalable production of chiral amines. rsc.org

Advanced Computational Design and Prediction in Fluorine Chemistry

Computational chemistry is becoming an indispensable tool in the design and characterization of fluorinated molecules. arxiv.org It allows for the prediction of properties and the rational design of synthetic targets and catalysts.

Predicting Physicochemical Properties:

Machine learning models are being developed to accurately predict the physicochemical properties of fluorinated compounds, such as their pKa and lipophilicity (LogP). researchgate.netresearchgate.netchemrxiv.org These models are trained on datasets of known fluorinated molecules and can help to guide the design of new compounds with desired properties, which is particularly important in drug discovery. nih.gov

Spectroscopic Prediction:

A significant area of development is the computational prediction of NMR spectra. rsc.orgnih.govnih.govchemrxiv.orgrsc.org Density functional theory (DFT) based methods are being refined to accurately predict ¹⁹F NMR chemical shifts. rsc.orgrsc.org This is a powerful tool for the characterization of novel fluorinated compounds and for understanding the electronic environment of the fluorine atom within a molecule. nih.govnih.gov Machine learning is also being applied to predict the fluorinating strength of various reagents, which can aid in the selection of the appropriate reagent for a given transformation. rsc.org

Rational Design of Catalysts and Reagents:

Computational methods are also being used to design new catalysts for fluorination reactions. arxiv.org By understanding the mechanism of catalysis at a molecular level, researchers can design more efficient and selective catalysts. This includes the design of synthetic catalysts that can mimic the action of natural fluorinase enzymes. criver.com

Innovations in Scalable Synthesis of Fluorinated Heterocyclic Building Blocks

The translation of novel synthetic methods from the laboratory to an industrial scale is a critical challenge. Innovations in scalable synthesis are essential for making fluorinated heterocyclic building blocks, like 5-Fluorotetrahydro-2H-pyran-3-amine, readily available for various applications. anr.fracs.orgfigshare.com

Continuous Flow Chemistry:

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgdurham.ac.ukuc.ptrsc.org Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including fluorinated derivatives. acs.orgyoutube.com For instance, the direct alkylation-cyclization of amines with trifluoroacetic acid or anhydride (B1165640) has been achieved in a continuous flow system, providing a rapid and high-yielding route to trifluoromethylated heterocycles. acs.org Selective direct fluorination of pyrazoles has also been demonstrated in a continuous gas/liquid-liquid/liquid flow process. tib.eu

Development of Robust Synthetic Routes:

Scalability also relies on the development of robust and high-yielding synthetic routes. A general approach to a wide range of fluorinated heterocycles has been developed using the deoxofluorination of substituted acetophenones with sulfur tetrafluoride (SF₄). This method has been shown to be scalable up to the 70-gram scale. acs.orgfigshare.com The development of such methods is crucial for producing the quantities of material needed for drug discovery and other applications. anr.fr

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.